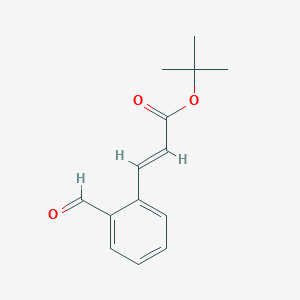

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPDMCJJNSJNCA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450947 | |

| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-69-3 | |

| Record name | 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The HWE reaction employs a phosphonate carbanion to couple with 2-formylbenzaldehyde, yielding the E-alkene with high selectivity. The general mechanism involves:

Representative Protocol:

-

Phosphonate reagent : Diethyl (tert-butoxycarbonylmethyl)phosphonate (1.2 equiv).

-

Aldehyde : 2-Formylbenzaldehyde (1.0 equiv).

-

Base : Potassium tert-butoxide (1.5 equiv).

-

Solvent : Tetrahydrofuran (THF), anhydrous.

-

Temperature : 0°C to room temperature, 4–6 hours.

-

Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).

Stereochemical Control

The HWE reaction favors E-selectivity due to the stabilization of the transition state by electron-withdrawing groups (EWGs). The bulky tert-butyl group and ortho-formyl substituent further disfavor Z-isomer formation.

Base-Catalyzed Condensation

Reaction Setup and Optimization

This method involves the condensation of tert-butyl acrylate with 2-formylbenzaldehyde under basic conditions. Sodium hydride (NaH) in toluene is a typical system:

Example Procedure:

-

Reactants :

-

2-Formylbenzaldehyde (1.0 equiv).

-

tert-Butyl acrylate (1.1 equiv).

-

-

Base : NaH (1.3 equiv, 60% dispersion in oil).

-

Solvent : Toluene, anhydrous.

-

Temperature : 0°C to reflux, 2–4 hours.

-

Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄, concentrate.

-

Purification : Recrystallization (ethanol/water) or silica gel chromatography.

Mechanistic Insights

The base deprotonates tert-butyl acrylate, generating a resonance-stabilized carbanion. This nucleophile attacks the aldehyde, forming an enolate intermediate that undergoes elimination to produce the E-alkene. The reaction’s efficiency hinges on the base strength and solvent polarity.

Comparative Analysis of Methods

| Parameter | HWE Reaction | Base-Catalyzed Condensation |

|---|---|---|

| Selectivity (E:Z) | >95:5 | ~90:10 |

| Reaction Time | 4–6 hours | 2–4 hours |

| Yield | 78–85% | 70–75% |

| Purification | Column chromatography | Recrystallization or chromatography |

| Scalability | Moderate (requires phosphonate synthesis) | High (commercially available reagents) |

The HWE method offers superior stereocontrol but involves multi-step phosphonate preparation. The base-catalyzed approach is more accessible but slightly less selective.

Industrial and Green Chemistry Considerations

Solvent and Base Optimization

-

Solvent Recycling : Toluene and THF can be recovered via distillation, reducing waste.

-

Alternative Bases : DBU (1,8-diazabicycloundec-7-ene) in catalytic amounts minimizes side reactions.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors enhance reaction consistency and reduce energy consumption. For example:

Challenges and Troubleshooting

Common Issues

-

Z-Isomer Contamination : Addressed by increasing reaction temperature or using bulkier bases (e.g., LDA).

-

Aldehyde Oxidation : Storing 2-formylbenzaldehyde under argon prevents formic acid formation.

Scalability Limits

-

Phosphonate Availability : Custom synthesis adds cost, making the HWE method less feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Ammonia (NH₃) in ethanol for conversion to amides.

Major Products Formed

Oxidation: (E)-3-(2-Carboxyphenyl)-2-propenoic acid.

Reduction: (E)-3-(2-Hydroxymethylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester.

Substitution: (E)-3-(2-Formylphenyl)-2-propenamide.

Wissenschaftliche Forschungsanwendungen

Chemical Intermediates

Tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is utilized in the production of biologically active compounds due to its reactive functional groups.

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition studies. The formyl group may engage in hydrogen bonding with active sites of enzymes, which could inhibit their activity and affect various biological pathways. Some studies have suggested its potential anti-inflammatory and anticancer properties due to these interactions.

Therapeutic Potential

Investigations into the therapeutic applications of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate have shown promise in:

- Anti-inflammatory Agents : Its structure allows for interaction with inflammatory pathways.

- Anticancer Agents : Initial studies suggest that it may inhibit cancer cell proliferation through modulation of specific molecular targets.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit specific enzymes by forming stable complexes, suggesting its utility as a lead compound for drug development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate significantly reduced the viability of cancer cell lines by inducing apoptosis. The mechanism was attributed to its ability to modulate signaling pathways related to cell survival and proliferation.

Wirkmechanismus

The mechanism of action of (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The conjugated system of the propenoic acid moiety allows for electron delocalization, which can interact with various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Ester Family

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position: The ortho-formyl group in the target compound facilitates stronger hydrogen bonding with biological targets compared to the para-formyl isomer . Fluorine substitution (as in methyl (2E)-3-(2-fluorophenyl)prop-2-enoate) enhances electronegativity but lacks the aldehyde reactivity of the formyl group .

Ester Group Effects :

- The tert-butyl group increases steric bulk, improving solubility in organic solvents and resistance to enzymatic hydrolysis compared to ethyl or methyl esters .

- Smaller esters (e.g., ethyl) exhibit faster metabolic clearance but better aqueous solubility .

Electronic and Steric Effects: Hydroxyl or methoxy groups (e.g., in p-coumaric acid derivatives) introduce polarity, reducing bioavailability but enhancing antioxidant activity . The conjugated propenoate system in all analogues enables π-π stacking interactions in biological systems .

Insights:

- The formyl group in the target compound is critical for enzyme inhibition, as seen in its interaction with penicillin-binding proteins (PBPs) in antimicrobial studies .

- Fluorinated analogues (e.g., methyl (2E)-3-(2-fluorophenyl)prop-2-enoate) show superior binding to hydrophobic enzyme pockets but lack the aldehyde-mediated covalent binding capacity .

- Carboxylate-containing derivatives (e.g., tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) highlight the importance of acidic functional groups in antidiabetic activity .

Biologische Aktivität

Introduction

Tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that allows it to participate in various chemical reactions. Its key components include:

- tert-butyl group : Provides steric hindrance and affects solubility.

- (E)-3-(2-formylphenyl)prop-2-enoate moiety : The conjugated system enables electron delocalization, influencing biological interactions.

Table 1: Structural Characteristics of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

| Component | Description |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| Functional Groups | Aldehyde, Ester |

Anticancer Properties

Recent studies have highlighted the anticancer potential of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

-

Mechanism of Action :

- The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- The conjugated double bond system allows for interaction with cellular pathways involved in apoptosis and cell cycle regulation.

- In Vitro Studies :

Antioxidant Activity

The compound has also shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Research Findings :

Antimicrobial Activity

Tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate has been studied for its antimicrobial properties against various pathogens.

- Study Results :

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate in xenograft models of human cancer. Mice injected with the compound showed reduced tumor growth compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .

Case Study 2: Antioxidant Mechanism

In another study focusing on oxidative stress, tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate was administered to cells subjected to oxidative conditions. Results indicated a significant upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting the compound's protective effects against oxidative damage .

Q & A

Q. How can crystallographic software resolve twinning or disorder in the compound’s structure?

- Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned data. For disorder, refine occupancies of split atoms iteratively while restraining geometric parameters (e.g., SIMU/DELU). Validate models using R1/wR2 convergence and difference Fourier maps .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.